

A Technical Guide to the Solubility of Samarium Carbonate in Aqueous Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium carbonate

Cat. No.: B1581380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **samarium carbonate** ($\text{Sm}_2(\text{CO}_3)_3$) in water and acidic solutions. The information is curated for professionals in research and development who require a detailed understanding of this compound's behavior in aqueous environments.

Solubility in Water

Samarium carbonate, which exists as a yellowish-white crystalline powder, is consistently described as insoluble in water.^{[1][2][3]} This property is a common characteristic among many carbonate salts of rare earth elements.^[4] The hydrated form, Samarium(III) Carbonate Hydrate ($\text{Sm}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$), also presents as a white powder that is insoluble in water.^{[2][4]} While qualitative descriptions confirm its poor solubility, a definitive solubility product constant (K_{sp}) for **samarium carbonate** is not readily available in standard chemical reference literature.^{[5][6]} ^{[7][8][9][10]}

A study on the solubility of samarium and dysprosium conducted experiments to understand their precipitate formation and solubility under varying conditions of pH, total metal concentration, and total carbonate concentration.^[11] This indicates that while generally insoluble, its solubility can be influenced by environmental factors.

Data Presentation: Quantitative Solubility Data

Parameter	Value	Source
Solubility in Water	Insoluble	[1] [2] [3] [4]
Solubility Product (K _{sp})	Data not available in cited sources	N/A

Solubility in Acids

Samarium carbonate readily dissolves in acidic solutions.[\[1\]](#) This reaction is characteristic of carbonate compounds when treated with dilute acids, resulting in the formation of a samarium salt, water, and the evolution of carbon dioxide gas.[\[3\]](#)[\[4\]](#)[\[12\]](#)

The general chemical reaction with a generic strong acid (HX) is as follows:

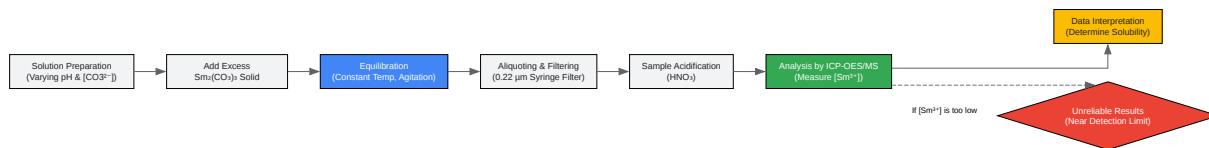
This reactivity allows for the conversion of **samarium carbonate** into other samarium compounds, such as samarium oxide, through subsequent processing after dissolution.[\[3\]](#)[\[12\]](#) For instance, elemental samarium is known to dissolve readily in dilute sulfuric acid to form a yellow solution containing Sm(III) ions.[\[13\]](#) A similar vigorous reaction is expected for **samarium carbonate**.

Experimental Protocol for Solubility Determination

Determining the precise solubility of a sparingly soluble salt like **samarium carbonate** requires a carefully controlled experimental setup. The following protocol is based on methodologies for studying the solubility of rare earth elements.[\[11\]](#)

Objective: To determine the aqueous solubility of **samarium carbonate** under controlled conditions of pH and carbonate concentration.

Materials and Equipment:


- Samarium(III) carbonate (Sm₂(CO₃)₃), high purity
- Deionized water (18.2 MΩ·cm)

- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
- Sodium bicarbonate (NaHCO₃) for carbonate concentration control
- Constant temperature water bath or incubator
- pH meter, calibrated
- Analytical balance
- Syringe filters (e.g., 0.22 µm pore size)
- Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or ICP-Mass Spectrometer (ICP-MS) for trace metal analysis.[14][15][16]
- Volumetric flasks and pipettes

Procedure:

- **Solution Preparation:** Prepare a series of aqueous solutions with varying pH levels (e.g., 6, 7, 8, 9) and total carbonate concentrations (e.g., atmospheric CO₂, 1 mM, 10 mM).[11] Use deionized water and adjust the pH with dilute HCl or NaOH. Add appropriate amounts of NaHCO₃ to achieve the desired carbonate levels.
- **Equilibration:** Add an excess amount of solid **samarium carbonate** to each prepared solution in sealed containers. This ensures that a solid-phase equilibrium is established.
- **Incubation:** Place the containers in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate for an extended period (e.g., up to 120 hours) with gentle agitation to ensure saturation.[11]
- **Sampling:** At specified time intervals, withdraw an aliquot of the supernatant from each container. Immediately filter the sample using a syringe filter to remove any suspended solid particles.
- **Acidification:** Acidify the filtered sample with a small volume of concentrated nitric acid (HNO₃) to prevent precipitation of samarium hydroxide and to match the matrix of the calibration standards for analysis.

- **Analysis:** Determine the concentration of dissolved samarium in each sample using a calibrated ICP-OES or ICP-MS.[11] These techniques are highly sensitive and suitable for measuring the low concentrations of rare earth elements expected.[14]
- **Data Interpretation:** Plot the dissolved samarium concentration against time to confirm that equilibrium has been reached (i.e., the concentration becomes constant). The equilibrium concentration represents the solubility under the specific conditions of that sample.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining **samarium carbonate** solubility.

Conclusion

Samarium carbonate is practically insoluble in neutral water but exhibits significant solubility in acidic media due to a chemical reaction that produces a soluble samarium salt and carbon dioxide. While precise quantitative solubility data like a K_{sp} value remains elusive in common literature, its solubility can be experimentally determined using established protocols involving equilibrium saturation and sensitive analytical techniques such as ICP-OES or ICP-MS. This information is critical for professionals in drug development and materials science for processes involving pH-dependent dissolution or the synthesis of other samarium compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Samarium (III) Carbonate Hydrate - CAS 38245-37-3 [prochemonline.com]
- 3. americanelements.com [americanelements.com]
- 4. nbinno.com [nbinno.com]
- 5. Solubility Product Constants K_{sp} at 25°C [aqion.de]
- 6. Table: Solubility products [thiele.ruc.dk]
- 7. K_{sp} Table [chm.uri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. celqusb.wordpress.com [celqusb.wordpress.com]
- 10. Solubility Products [gchem.cm.utexas.edu]
- 11. scholars.wlu.ca [scholars.wlu.ca]
- 12. americanelements.com [americanelements.com]
- 13. Samarium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 14. Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments [mdpi.com]
- 15. frontiersin.org [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Samarium Carbonate in Aqueous Solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581380#solubility-of-samarium-carbonate-in-water-and-acids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com